N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo-pyridazinone core substituted with a 3,4-dimethylphenyl group at position 6 and an acetamide-linked 4-chlorophenyl moiety. This structure combines a triazolo[4,3-b]pyridazinone scaffold—a framework known for bioactivity in medicinal chemistry—with aromatic substituents that modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-3-4-15(11-14(13)2)18-9-10-19-25-26(21(29)27(19)24-18)12-20(28)23-17-7-5-16(22)6-8-17/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROOJVSHKGLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on recent studies.
Structural Characteristics
The compound's structure includes a triazolo-pyridazine core with substituents that enhance its biological activity. The presence of the 4-chlorophenyl and 3,4-dimethylphenyl groups is significant in determining its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, a study evaluated its cytotoxic effects against various cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 5.9 µM against A549 lung cancer cells. The mechanism of action appears to involve the induction of apoptosis in a dose-dependent manner. Specifically, at concentrations of 5 µM , early apoptosis was observed at 2.61% , increasing to 33.26% and 65.08% at 10 µM and 15 µM , respectively .
The compound's mechanism involves the activation of apoptotic pathways. The Annexin V/PI staining method was utilized to assess apoptosis, revealing that the compound effectively triggers both early and late apoptotic processes in cancer cells . This suggests that this compound may target specific cellular pathways that regulate cell survival and death.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 5 | 2.61 | 21.20 |
| 10 | 33.26 | - |
| 15 | 65.08 | - |
Cytotoxicity Assessment
To further understand the compound's safety profile and efficacy as an anticancer agent, cytotoxicity tests were performed using various cell lines including SH-SY5Y (neuroblastoma), MCF-7 (breast cancer), and normal Hek-293 cells. The results indicated a selective cytotoxic effect towards cancer cells with minimal impact on normal cells.
Study 1: Evaluation in A549 Cells
In a controlled study involving A549 lung adenocarcinoma cells, this compound was shown to significantly reduce cell viability in a concentration-dependent manner. The study employed MTT assays to quantify cell viability post-treatment.
Study 2: Mechanistic Insights
Another study explored the molecular interactions of this compound with Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for anticancer therapies. The research indicated that the compound could inhibit Plk1 activity effectively, suggesting its role in disrupting mitotic processes in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl group in the target compound likely enhances membrane permeability compared to the ethoxyphenyl analog .
- The 3,4-dimethylphenyl substituent at position 6 may sterically hinder interactions with certain enzymes compared to simpler phenyl groups.
Acetamide-Linked Substituents
The acetamide side chain is a common feature in related compounds (e.g., entries):
- 763107-11-5 : Incorporates a bromophenyl and pyridinyl group, which may confer stronger π-π stacking interactions but reduced metabolic stability compared to the target compound’s chlorophenyl group .
- 606958-10-5 : Features a nitrobenzylidene substituent, introducing electrophilic character that could increase reactivity or toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
